![molecular formula C8H7FN2OS B2408026 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine CAS No. 1206969-56-3](/img/structure/B2408026.png)

7-Fluoro-4-methoxybenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

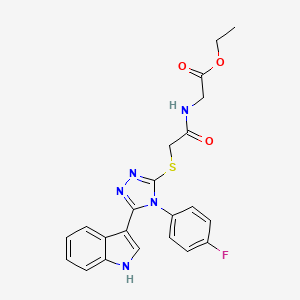

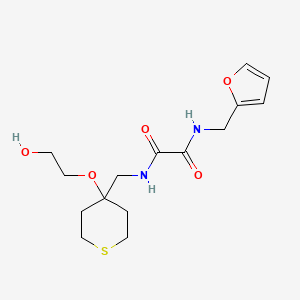

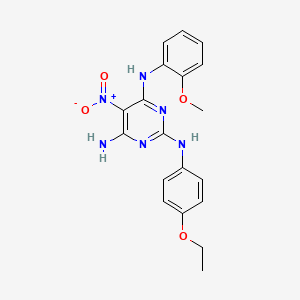

7-Fluoro-4-methoxybenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 1206969-56-3 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 7-fluoro-4-methoxy-1,3-benzothiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2OS/c1-12-5-3-2-4 (9)7-6 (5)11-8 (10)13-7/h2-3H,1H3, (H2,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Anticancer Activity

A study explored isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, closely related to 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine, for their anticancer properties. These compounds demonstrated significant cytotoxicity against various cancer cell lines, particularly the Colo205 cell line. The compound 20c induced G2/M cell cycle arrest and apoptosis in Colo205 cells by altering levels of key mitochondrial proteins, suggesting its potential as a small-molecule activator of p53 in cancer treatment (Kumbhare et al., 2014).

Anticonvulsant Activity

Research on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized using a similar compound, 5-methoxybenzo[d]thiazol-2-amine, indicated significant anticonvulsant activity in tested compounds. The study highlighted one compound, 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one (3f), as particularly effective and safe (Zhang et al., 2010).

Anthelmintic Activity

A study on various substituted 7-chloro-6-fluoro-N-(1,3-thiazol-2-yl)-1,3 benzothiazol-2-amine derivatives, closely related to the subject compound, demonstrated notable antibacterial activity. These compounds were synthesized and evaluated, indicating their potential in antibacterial applications (Javali et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been utilized as a labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates the utility of such compounds in precise analytical methods (Watanabe & Imai, 1981).

Anti-Inflammatory Activity

A study on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed potential anti-inflammatory activity. These compounds, structurally similar to this compound, were effective in inhibiting LPS-induced NO secretion, indicating their potential in anti-inflammatory applications (Sun et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

7-fluoro-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKWLSYEZOBJPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)